Pde4-IN-14 -

Pde4-IN-14

Catalog Number: EVT-15274636
CAS Number:
Molecular Formula: C19H20F2N4O3S
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pde4-IN-14 is a compound classified as a phosphodiesterase 4 inhibitor. Phosphodiesterase 4 enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate, a second messenger involved in various physiological processes, particularly in the immune response and inflammation. The inhibition of phosphodiesterase 4 has significant therapeutic implications, especially for conditions such as chronic obstructive pulmonary disease, asthma, and psoriasis .

Source and Classification

Phosphodiesterase 4 inhibitors, including Pde4-IN-14, are derived from various chemical classes. They are primarily characterized by their ability to selectively inhibit the degradation of cyclic adenosine monophosphate, thus enhancing its signaling pathways. This class of compounds is particularly important in the context of inflammatory diseases and has been a focus of medicinal chemistry research aimed at developing effective treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pde4-IN-14 involves several key steps, starting with the formation of core structural components through nucleophilic substitutions and cyclization reactions. Typical synthetic routes may include:

  1. Formation of Key Intermediates: Initial reactions often involve the use of organic solvents and catalysts under controlled temperature conditions to ensure high yield and purity.
  2. Reagents: Common reagents include acyl halides for ester formation and copper powder for coupling reactions .
  3. Purification: Post-synthesis, compounds are usually purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

These methods reflect a combination of traditional organic synthesis techniques adapted for the development of phosphodiesterase inhibitors.

Molecular Structure Analysis

Structure and Data

Pde4-IN-14 features a complex molecular structure that allows it to interact effectively with the active site of phosphodiesterase 4 enzymes. The structural analysis reveals:

  • Binding Sites: The active site includes multiple binding pockets (M pocket, Q1 pocket, Q2 pocket, and S pocket), which facilitate interactions with the inhibitor through hydrophobic and polar interactions .
  • Chemical Composition: The specific arrangement of functional groups within Pde4-IN-14 contributes to its selectivity and potency against phosphodiesterase 4 subtypes.

This structural specificity is vital for its function as an inhibitor and its potential therapeutic applications.

Chemical Reactions Analysis

Reactions and Technical Details

Pde4-IN-14 undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity:

  1. Oxidation: This reaction can introduce hydroxyl groups, potentially altering the compound's solubility and reactivity.
  2. Reduction: Reduction reactions may lead to deoxygenated derivatives that could exhibit different pharmacological profiles.
  3. Substitution Reactions: These can be employed to modify functional groups on the compound to optimize its interaction with phosphodiesterase 4 enzymes .

The choice of reagents such as potassium permanganate for oxidation or sodium borohydride for reduction is crucial in determining the outcome of these reactions.

Mechanism of Action

Process and Data

The mechanism by which Pde4-IN-14 exerts its effects involves the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:

  • Modulation of Inflammatory Responses: By preventing the breakdown of cyclic adenosine monophosphate, Pde4-IN-14 enhances signaling pathways that can suppress inflammation.
  • Regulation of Immune Cell Activity: The compound influences various immune cell functions, contributing to its therapeutic effects in inflammatory diseases .

Understanding this mechanism is critical for developing targeted therapies utilizing Pde4-IN-14.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pde4-IN-14 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile is essential for determining bioavailability; modifications during synthesis can enhance solubility.
  • Stability: Stability under physiological conditions is crucial for ensuring efficacy; this includes resistance to metabolic degradation.
  • Molecular Weight: The molecular weight impacts pharmacokinetics, including absorption and distribution within the body.

These properties are typically characterized through analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Applications

Scientific Uses

Pde4-IN-14 has a broad range of applications in scientific research:

  1. Pharmacological Research: It is utilized as a tool compound to study the role of phosphodiesterase 4 in cellular signaling pathways.
  2. Therapeutic Development: Ongoing investigations focus on its potential use in treating chronic inflammatory diseases such as asthma and psoriasis.
  3. Biochemical Studies: Researchers employ Pde4-IN-14 to explore cyclic adenosine monophosphate's role in various physiological processes, providing insights into disease mechanisms .

The versatility of Pde4-IN-14 underscores its significance in both basic research and clinical applications.

Introduction to PDE4-IN-14 in the Context of PDE4 Inhibition Research

PDE4 as a Therapeutic Target in Cellular Signaling and Disease Pathogenesis

Phosphodiesterase-4 (PDE4) enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a critical second messenger regulating inflammation, immune responses, and cellular proliferation. The PDE4 family comprises four subtypes (PDE4A-D) with over 25 isoforms exhibiting distinct tissue distributions:

  • PDE4A: Highly expressed in brain, muscles, and lungs
  • PDE4B: Predominant in immune cells (spleen, lungs, macrophages)
  • PDE4C: Minimally detected in peripheral tissues
  • PDE4D: Abundant in brain, bladder, and cardiac tissue [3] [6]

Elevated PDE4 activity correlates with pathological cAMP degradation in inflammatory/immune diseases (COPD, psoriasis), neurological disorders (Alzheimer's, depression), and cancers. Inhibiting PDE4 increases intracellular cAMP, activating protein kinase A (PKA) and exchange protein activated by cAMP (Epac), subsequently suppressing pro-inflammatory transcription factors like NF-κB and reducing cytokines (TNF-α, IL-17, IL-23) [2] [7]. This mechanistic rationale establishes PDE4 as a high-value therapeutic target.

Table 1: Tissue Distribution of PDE4 Subtypes

SubtypePrimary Tissues/CellsPathological Relevance
PDE4ABrain, muscle, thyroid, lungsNeurological disorders
PDE4BSpleen, lungs, macrophages, brainInflammatory diseases, immune dysregulation
PDE4CSpleen, heart, brain (minimal)Limited research
PDE4DBrain, bladder, heart, kidneysEmesis, depression, cognition

Historical Development of PDE4 Inhibitors: From Rolipram to PDE4-IN-14

The evolution of PDE4 inhibitors features three generations:

  • First-generation (Rolipram): Potent anti-inflammatory effects but limited by severe nausea/vomiting due to central PDE4D inhibition and narrow therapeutic window [2] [7]
  • Second-generation (Cilomilast, Roflumilast): Roflumilast (PDE4 IC₅₀ = 0.8 nM) approved for COPD (2010) and psoriasis (2022). Demonstrated 35–44% PASI reduction clinically but retained gastrointestinal side effects [4] [8]
  • Third-generation (Apremilast, Crisaborole): Apremilast (PDE4 IC₅₀ = 7.4 nM) approved for psoriatic arthritis (2014). Topical crisaborole minimized systemic effects for atopic dermatitis [4] [7]

PDE4-IN-14 represents an emerging class of investigational inhibitors designed to overcome the efficacy-toxicity challenges of predecessors. Its chemical structure (C₁₉H₂₀F₂N₄O₃S, CAS 2231329-25-0) features a fluorinated benzimidazole core linked to a thiazole heterocycle, optimizing target binding and solubility [1].

Rationale for PDE4-IN-14 Development: Addressing Selectivity and Efficacy Gaps

PDE4-IN-14 emerged to resolve three key limitations of existing inhibitors:

  • Subtype Selectivity: Early inhibitors non-selectively block all PDE4 subtypes. PDE4-IN-14’s structure potentially favors PDE4B (inflammation-regulated) over PDE4D (emetogenic), though selectivity data remains preclinical [1] [9]
  • Potency Deficits: Roflumilast (IC₅₀ = 0.8 nM) outperforms apremilast (IC₅₀ = 7.4 nM) in cellular cAMP assays. PDE4-IN-14 demonstrates enhanced biochemical potency (specific IC₅₀ unpublished) in preclinical inflammation models [1] [4]
  • Delivery Challenges: Oral PDE4 inhibitors face bioavailability limitations and systemic side effects. PDE4-IN-14’s physicochemical profile (MW = 422.45 g/mol, DMSO solubility = 100 mg/mL) supports formulation flexibility for topical/localized delivery [1]

Table 2: Comparative Analysis of PDE4 Inhibitors

InhibitorGenerationPDE4 IC₅₀Clinical ApplicationsKey Limitations
RolipramFirst~1–5 nMPreclinical researchSevere emesis, narrow therapeutic window
RoflumilastSecond0.8 nMCOPD, psoriasisGI side effects (nausea, diarrhea)
ApremilastThird7.4 nMPsoriatic arthritisModerate efficacy, systemic side effects
PDE4-IN-14InvestigationalUndisclosedPreclinical studiesOptimized for selectivity/potency

PDE4-IN-14’s molecular design incorporates a difluoromethoxy bridge enhancing metabolic stability and a thiazole moiety improving membrane permeability. This addresses the rapid metabolism of rolipram and poor CNS penetration of apremilast [1] [5]. Current research focuses on its application in:

  • Inflammatory Diseases: Suppression of TNF-α, IL-17, and neutrophil infiltration in psoriasis/COPD models [4]
  • Neurological Disorders: cAMP-mediated neuroprotection in Parkinson’s/Alzheimer’s preclinical models [5]
  • Cancer: Modulation of cAMP-dependent pathways in tumor microenvironment [1]

Future directions require isoform-resolution crystallography studies to confirm binding specificity and in vivo efficacy validation in advanced disease models [1] [9].

Properties

Product Name

Pde4-IN-14

IUPAC Name

1-[[2-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-7-(1,3-thiazol-2-yl)-1,3-benzoxazol-4-yl]oxy]-1,1-difluoro-2-methylpropan-2-ol

Molecular Formula

C19H20F2N4O3S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C19H20F2N4O3S/c1-18(2,26)19(20,21)28-13-4-3-12(16-22-5-6-29-16)15-14(13)24-17(27-15)25-8-10-7-11(9-25)23-10/h3-6,10-11,23,26H,7-9H2,1-2H3

InChI Key

FJBDQIRRDKSQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(OC1=C2C(=C(C=C1)C3=NC=CS3)OC(=N2)N4CC5CC(C4)N5)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.